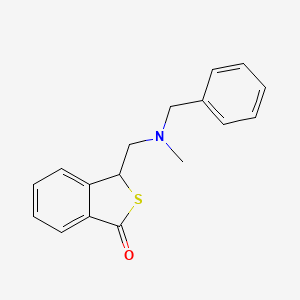

3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one

Description

3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one is a benzo[c]thiophenone derivative featuring a methyl(phenylmethyl)aminomethyl substituent at the 3-position. The benzo[c]thiophenone core provides a rigid aromatic scaffold, while the methyl(phenylmethyl)amino group introduces both lipophilic and basic characteristics, which may influence solubility and biological interactions .

Synthetic routes for related benzo[c]thiophen-1(3H)-imines and ketones often involve cyclization of thioamide precursors or reactions with aldehydes and methanesulfonyl chloride (MsCl) in the presence of bases like triethylamine .

Properties

CAS No. |

97874-31-2 |

|---|---|

Molecular Formula |

C17H17NOS |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-3H-2-benzothiophen-1-one |

InChI |

InChI=1S/C17H17NOS/c1-18(11-13-7-3-2-4-8-13)12-16-14-9-5-6-10-15(14)17(19)20-16/h2-10,16H,11-12H2,1H3 |

InChI Key |

RVUHERNEVDWMBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1C2=CC=CC=C2C(=O)S1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the amino group: This step might involve nucleophilic substitution reactions where an amine group is introduced.

Methylation and phenylmethylation: These steps can be carried out using methylating agents and benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one with structurally related derivatives, focusing on substituents, physical properties, and synthetic methodologies.

Key Observations:

Structural Variations: The methyl(phenylmethyl)amino substituent in the target compound introduces bulkier and more lipophilic character compared to simpler alkyl (e.g., 4a) or pyridyl (4f) groups. This may enhance membrane permeability but reduce aqueous solubility . Imine vs. Ketone: Derivatives like 4a and 4f are imines (C=N), whereas the target compound and CID 3062409 are ketones (C=O). Ketones generally exhibit higher stability and distinct reactivity in nucleophilic additions .

Synthetic Yields :

- Benzo[c]thiophen-1(3H)-imines (e.g., 4a ) are synthesized via MsCl-mediated cyclization with yields >75%, suggesting efficient methodology for related ketones .

- Substituent steric effects (e.g., 4f ’s pyridyl group) slightly reduce yields (78% vs. 85% for 4a ) due to increased reaction complexity .

Spectral Data: The N=CH proton in imines (e.g., δ 8.62 in 4f) is absent in ketones, replaced by a carbonyl signal (~1650 cm⁻¹ in IR) . CID 3062409’s hydrochloride salt shows downfield-shifted dimethylamino protons (δ 3.10) due to protonation .

Research Implications

The comparative analysis highlights the critical role of substituents in modulating physicochemical and biological properties. Future work should prioritize:

- Synthetic Optimization : Adapting MsCl-mediated cyclization for ketone derivatives.

- Solubility Studies: Evaluating the impact of methyl(phenylmethyl)amino groups on pharmacokinetics.

- Biological Screening: Testing the target compound against benzo[c]thiophenone-based drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.